Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-furanyl)-
Description
The compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-furanyl)- is a pyrazolo[1,5-a]pyrimidine derivative characterized by a carboxamide group at position 3, substituted with a 2,3-dihydro-1,4-benzodioxin moiety, and a 2-furanyl group at position 5. Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The benzodioxin subunit is associated with anti-inflammatory activity , while the furanyl group may enhance metabolic stability or binding interactions in biological systems .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-19(22-12-3-4-16-17(10-12)27-9-8-26-16)13-11-21-23-14(5-6-20-18(13)23)15-2-1-7-25-15/h1-7,10-11H,8-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQZODXZYIRFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives typically involves multi-step reactions. One common method includes the cyclization of amino pyrazoles with chalcones or enaminones, followed by functionalization steps. For instance, an I2-catalyzed three-component synthesis can be employed, where amino pyrazoles react with chalcones and diaryl/dialkyl diselenides under mild and metal-free conditions . This method is advantageous due to its simplicity, wide substrate scope, and practical applicability.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like iodine for cyclization reactions. The conditions often involve mild temperatures and neutral to slightly acidic pH to maintain the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a library of triazole-linked glycohybrids derived from this scaffold was synthesized and evaluated for anticancer activity against several breast cancer cell lines (MCF-7, MDA-MB231) using the MTT assay. The results indicated that some compounds exhibited significant growth inhibition and decreased cell viability compared to controls .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 4a | MDA-MB-231 | >10 | No significant activity |
| 4b | MDA-MB-231 | 5.0 | Moderate activity |
| 4c | MDA-MB-231 | 2.0 | High activity |
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines have also been investigated as potent inhibitors of various enzymes. Notably, they have shown significant inhibitory activity against TrkA with IC50 values in the nanomolar range. The presence of specific substituents at the third position of the pyrazolo ring enhances this activity, indicating a structure-activity relationship (SAR) that can be exploited for drug design .
| Compound | Target Enzyme | IC50 (nM) | Comments |
|---|---|---|---|
| 8 | TrkA | 1.7 | Excellent inhibitor |
| 9 | TrkA | 2.0 | Comparable activity |
Antituberculosis Agents
Another critical application of pyrazolo[1,5-a]pyrimidines is in the development of antituberculosis agents. A series of derivatives bearing diaryl side chains were synthesized and exhibited excellent in vitro potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. For example, certain compounds demonstrated minimal inhibitory concentrations (MIC) as low as 0.002 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Resistance Type |
|---|---|---|
| 6j | <0.002 | INH-resistant |
| 6k | <0.004 | RMP-resistant |
Material Science Applications
Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are gaining attention in material science due to their photophysical properties. The ability of these compounds to form crystals with notable conformational and supramolecular phenomena opens avenues for their use in organic electronics and photonic devices .
Synthesis Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidines has evolved significantly over recent years with various methodologies being reported. Notably, copper-catalyzed approaches and microwave-assisted synthesis have been employed to enhance yield and reduce reaction times significantly . These advancements not only facilitate the preparation of diverse derivatives but also allow for greater exploration of their biological activities.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, they may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are heavily influenced by substituents at positions 3, 5, and 6. Below is a comparative analysis of key analogues:
Key Observations :
- Carboxamide vs. Carboxylate : The target compound’s carboxamide group (vs. carboxylate in ) may improve cell permeability and hydrogen-bonding interactions with biological targets.
- Benzodioxin vs. Methoxyphenyl: The benzodioxin moiety in the target compound is structurally distinct from methoxyphenyl groups in cytotoxic analogues (e.g., 10a).
- Furanyl vs. Sulfonyl/Azo : The 2-furanyl group (electron-rich heterocycle) contrasts with sulfonyl or azo substituents in antimicrobial analogues (e.g., 8c ), which rely on electron-withdrawing groups for bacterial membrane disruption.
Physicochemical Properties
Biological Activity
Pyrazolo[1,5-a]pyrimidines represent a significant class of heterocyclic compounds with diverse biological activities. The compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-furanyl)- has garnered attention for its potential therapeutic applications, particularly in oncology and enzyme inhibition.
1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. A study screened a library of derivatives against various cancer cell lines, revealing that certain compounds demonstrated significant growth inhibition. For instance, compound 7a showed a mean percentage of growth inhibition of 48.5% across the NCI 60 cancer cell line panel, indicating its potential as a targeted protein kinase inhibitor through CDK1 inhibition .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line Tested | % Growth Inhibition | IC50 (µM) |
|---|---|---|---|
| 7a | NCI 60 | 48.5 | Not specified |
| Other Compounds | MDA-MB-231 | Varies | Not specified |
2. Enzyme Inhibition
The compound has also shown potential as an inhibitor of various enzymes. For example, studies have highlighted its activity against α-glucosidase , with synthesized derivatives exhibiting IC50 values ranging from 15.2 µM to 201.3 µM , significantly lower than the standard drug acarbose (IC50 = 750 µM) . This suggests that structural modifications can enhance enzyme inhibition.
Table 2: α-Glucosidase Inhibition by Pyrazolo[1,5-a]pyrimidines
3. TRK Inhibition
The presence of specific functional groups in pyrazolo[1,5-a]pyrimidine derivatives has been associated with enhanced activity against TrkA receptors. Compounds with an amide bond at the third position have shown IC50 values as low as 1.7 nM , suggesting a strong potential for therapeutic applications in neurotrophic receptor modulation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the substitution patterns on the pyrazolo ring significantly influence biological activity. For example:
- The carboxamide moiety at the third position enhances TrkA inhibition.
- Variations in substituents on the aromatic rings can lead to substantial changes in potency and selectivity against specific targets .
Case Studies
Several studies have explored the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- Study A investigated a series of compounds for their anticancer activity against MDA-MB-231 cells using MTT assays and found no significant growth inhibition for some derivatives while others showed promising results.
- Study B focused on enzyme inhibitory activities and reported that modifications to the pyrazolo scaffold could enhance α-glucosidase inhibitory effects significantly compared to established drugs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, and how can cyclocondensation be optimized?
- Methodology : The synthesis typically involves cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with ketoesters (e.g., methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate), followed by hydrolysis and bis(pentafluorophenyl) carbonate (BPC)-mediated amidation . Key parameters for optimization include solvent choice (e.g., DMF or pyridine), temperature control during cyclization (80–100°C), and stoichiometric ratios of reagents to minimize side products. Post-synthetic purification via recrystallization (e.g., DMF/ethanol) ensures high yields (70–86%) .
Q. How can structural characterization of pyrazolo[1,5-a]pyrimidine derivatives be systematically validated?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents. For example, pyrazole H-2 resonates at δ 8.54–9.48 ppm, while furanyl protons appear at δ 6.56–7.41 ppm .
- IR Spectroscopy : Confirm carbonyl (CO) stretches at ~1690–1719 cm⁻¹ and NH stretches at ~3170–3436 cm⁻¹ .
- Mass Spectrometry : Use EI-MS to verify molecular ions (e.g., m/z 359 for compound 18c) and fragmentation patterns .
Advanced Research Questions
Q. How do substituents at position 7 (e.g., 2-furanyl) influence enzymatic inhibition profiles, and what contradictions exist in activity data?
- Structure-Activity Relationship (SAR) : The 2-furanyl group enhances selectivity for cysteine proteases like cathepsin K (IC50 ~25 µM) due to π-π stacking with hydrophobic pockets. However, N-(2-picolyl)carboxamide derivatives show divergent activity (IC50 ~45 µM for cathepsin B), suggesting steric hindrance or electronic effects from aromatic substituents . Contradictions arise when comparing in vitro IC50 values with cellular assays, possibly due to differential membrane permeability or off-target interactions .
Q. What strategies resolve discrepancies in biological activity between structurally similar analogs?
- Data Analysis Approach :
- Enzyme Assay Reproducibility : Validate IC50 values across triplicate runs with positive controls (e.g., E-64 for cathepsins) .
- Molecular Docking : Use AutoDock Vina to compare binding poses. For example, 7-(2-furanyl) analogs may exhibit stronger hydrogen bonding with cathepsin K’s Gly234 than 7-(thiophen-2-yl) derivatives .
- Metabolic Stability Testing : Assess half-life in hepatic microsomes to rule out rapid degradation as a confounding factor .
Q. How can computational methods guide the design of pyrazolo[1,5-a]pyrimidine-based inhibitors with improved blood-brain barrier (BBB) penetration?
- In Silico Workflow :
- Lipophilicity Optimization : Calculate logP values (target: 2–3) using ChemAxon. Substituents like N-(2,3-dihydro-1,4-benzodioxin-6-yl) improve logP (measured: 2.8) vs. polar carboxamides .
- P-gp Substrate Prediction : Employ SwissADME to minimize P-glycoprotein affinity, which reduces efflux .
- MD Simulations : Simulate BBB permeability using CHARMM force fields to assess stability of key hydrogen bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
